Clemastine fumarate

Catalog No.
S523960
CAS No.
14976-57-9
M.F
C25H30ClNO5
M. Wt
460.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clemastine fumarate

CAS Number

14976-57-9

Product Name

Clemastine fumarate

IUPAC Name

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine

Molecular Formula

C25H30ClNO5

Molecular Weight

460.0 g/mol

InChI

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1

InChI Key

PMGQWSIVQFOFOQ-YKVZVUFRSA-N

SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Solubility

Very slightly soluble in water and sparingly soluble in alcohol.

Synonyms

2-(2-(1-(4-Chlorophenyl)-1-phenylethoxy)ethyl)-1-methylpyrrolidine, Clemastine, Clemastine Fumarate, HS 592, HS-592, HS592, Meclastine, Mecloprodin, Tavegyl, Tavist

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O

Multiple Sclerosis (MS)

Clemastine fumarate has shown promise in promoting myelin repair, a crucial process in MS where the protective sheath around nerve fibers deteriorates. Studies have demonstrated its ability to:

  • Stimulate oligodendrocyte differentiation: These cells are responsible for producing myelin. In vitro and animal model studies suggest clemastine can encourage the development of mature oligodendrocytes, potentially promoting remyelination. Source: Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial:
  • Improve nerve conduction: A small clinical trial (ReBUILD) observed improved visual evoked potential (VEP) latencies in MS patients treated with clemastine, indicating faster nerve conduction, which could be a sign of remyelination. Source: Clemastine fumarate as a remyelinating therapy for multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover trial:

While these findings are encouraging, larger and longer-term clinical trials are needed to confirm the efficacy and safety of clemastine fumarate as a treatment for MS.

Spinal Cord Injury (SCI)

Similar to its potential benefits in MS, clemastine fumarate is being investigated for its ability to promote recovery after SCI. Studies suggest it may:

  • Preserve myelin integrity: Animal studies have shown clemastine can reduce myelin loss and preserve axon integrity following SCI, potentially leading to improved functional recovery. Source: Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury:
  • Enhance functional recovery: Research suggests clemastine treatment can improve motor function and overall functional outcomes in rats with SCI. Source: Clemastine in remyelination and protection of neurons and skeletal muscle after spinal cord injury:

Clemastine fumarate is a first-generation antihistamine with the chemical formula C25_{25}H30_{30}ClN O5_5 and a molecular weight of 459.97 g/mol. It is primarily used for the symptomatic relief of allergic conditions such as hay fever, allergic rhinitis, and urticaria. The compound acts as a selective antagonist of the histamine H1_1 receptor, effectively blocking the action of endogenous histamine, which is responsible for various allergic symptoms . Clemastine fumarate is known for its anticholinergic properties, which can lead to sedative effects and other side effects such as dry mouth and drowsiness .

Clemastine acts by competitively blocking histamine H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering allergy symptoms. By binding to these receptors, clemastine prevents histamine from exerting its effects, thereby alleviating allergy symptoms [].

Clemastine is generally safe when used as directed. However, common side effects include drowsiness, dry mouth, dizziness, and fatigue []. Due to its sedative properties, it's important to avoid operating machinery or driving after taking clemastine [].

Clemastine can interact with other medications, so it's crucial to inform your doctor about all medications you're taking before starting clemastine treatment [].

Typical of antihistamines. It can be hydrolyzed in the presence of water, leading to the release of clemastine and fumaric acid. The compound's solubility and stability can vary based on pH and temperature, which are crucial for its formulation in pharmaceutical applications .

The thermal properties of clemastine fumarate indicate that it absorbs heat during dissolution, as evidenced by positive enthalpy changes observed in thermodynamic studies .

Clemastine fumarate exhibits multiple biological activities beyond its antihistaminic effects. It has demonstrated antimuscarinic activity, which may contribute to its sedative properties. Additionally, preclinical studies have suggested that it promotes remyelination in nerve cells, indicating potential neuroprotective effects . The compound also acts as a functional inhibitor of acid sphingomyelinase, which could play a role in its therapeutic applications .

Clemastine fumarate can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzhydryl alcohol with 1-methylpyrrolidine in the presence of an acid catalyst to form clemastine. This intermediate is then reacted with fumaric acid to produce clemastine fumarate. The synthesis typically requires careful control of reaction conditions to ensure high purity and yield .

Clemastine fumarate is widely used in clinical settings for the treatment of allergic conditions. Its applications include:

  • Allergic Rhinitis: Provides relief from symptoms such as sneezing, itching, and nasal congestion.
  • Urticaria: Alleviates itching and swelling associated with hives.
  • Sedation: Due to its sedative properties, it is sometimes used preoperatively or for sleep disorders .

Moreover, ongoing research suggests potential applications in neuroprotection and remyelination therapies for neurological disorders .

Clemastine fumarate has been shown to interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP2D6. This interaction may lead to altered drug metabolism and efficacy when used concurrently with other medications that are substrates of this enzyme . Additionally, due to its anticholinergic effects, caution is advised when combining it with other anticholinergic agents or medications that may exacerbate sedation.

Clemastine fumarate shares structural and functional similarities with several other antihistamines. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
DiphenhydramineC17_{17}H21_{21}N OFirst-generation antihistamine; strong sedative effects
BrompheniramineC18_{18}H21_{21}BrNModerate sedative; less sedating than clemastine
DoxylamineC17_{17}H22_{22}N OCommonly used as a sleep aid; significant anticholinergic activity
PromethazineC17_{17}H20_{20}N SStrong sedative; also used for nausea and motion sickness

Uniqueness of Clemastine Fumarate: Unlike many newer antihistamines that are less sedating (second-generation), clemastine fumarate retains significant sedative properties due to its ability to cross the blood-brain barrier. Its dual action as both an antihistamine and a potential neuroprotective agent distinguishes it from others in its class .

Purity

> 98%

Color/Form

Colorless to faintly yellow crystalline powder

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

459.1812508 g/mol

Monoisotopic Mass

459.1812508 g/mol

Boiling Point

154 °C at 0.02 mm Hg

Heavy Atom Count

32

Odor

Odorless

Appearance

White to light yellow crystalline powder.

Melting Point

177-178 °C

UNII

19259EGQ3D

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 17 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 6 of 17 companies with hazard statement code(s):;
H301 (16.67%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (16.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (83.33%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

For the symptomatic treatment of allergic rhinitis in adults and children 12 years of age and older ...
For the symptomatic treatment of mild allergic urticaria and angioedema in adults and children 12 years of age and older ...
This multicenter, double blind, randomized parallel group study compared 3 wk treatment with either loratadine (Clarityn) 10 mg once daily, or clemastine (Tavegyl) 1 mg twice daily, and placebo in outpatients with active perennial allergic rhinitis. 155 patients were evaluated for efficacy and safety. Grading of four nasal and three non-nasal symptoms, rhinoscopy signs, and therapeutic response was performed on treatment days 6, 13, and 20. Patients recorded daily symptoms and possible adverse experiences in a diary, also indicating when symptoms of active rhinitis were relieved. Loratadine and clemastine were statistically significantly superior to placebo throughout the study (p < 0.05), based on assessment of patients' nasal and eye symptoms, patients' diary scores, rhinoscopy signs of symptoms, and onset of relief. The loratadine group showed a statistically significantly (p < 0.05) faster onset of relief of symptoms compared with the group treated with clemastine. Concerning nasal stuffiness, loratadine was significantly (p < 0.05) superior to clemastine after 1 week's treatment. Reports of adverse reactions showed that significantly (p < 0.05) more patients complained of sedation in the clemastine than in the loratadine group. Regarding other adverse experiences and laboratory tests, the three treatment groups were statistically comparable (p < 0.05). The study showed that compared with placebo both loratadine and clemastine were effective in relieving nasal and eye symptoms in patients with perennial allergic rhinitis. Loratadine was safe and well tolerated and was significantly less sedative than clemastine; loratadine may therefore possess an advantage in clinical use in the treatment of perennial allergic rhinitis.
The effects of cromolyn sodium (sodium cromoglycate), clemastine and ketotifen administered to the nasal mucosa of seasonal and perennial allergic rhinitis patients 30 min before provocation with histamine and allergen were compared in a randomized, double blind, placebo controlled study. Clemastine and cromolyn sodium, but not ketotifen, significantly inhibited the nasal response to increasing concentrations of histamine. None of the drugs administered in the concentrations used significantly inhibited the nasal response to allergen.

Pharmacology

Clemastine Fumarate is a synthetic ethanolamine with anticholinergic, sedative, and histamine H1 antagonistic properties. Clemastine fumarate blocks the H1 histamine receptor and prevents the symptoms that are caused by histamine activity on capillaries, bronchial and gastrointestinal smooth muscles, including vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of gastrointestinal smooth muscles. This drug also prevents histamine-induced pain and itching of mucous membranes.

MeSH Pharmacological Classification

Antipruritics

Mechanism of Action

Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

15686-51-8
14976-57-9

Absorption Distribution and Excretion

In 12 healthy subjects given clemastine fumarate by mouth peak plasma concentrations occurred after 3 to 5 hr. After intravenous injection in 3 subjects a rapid decline in plasma concentration during the first 30 minutes occurred followed by a slow rise to peak concentration 2 to 3 hours after administraton. In 5 subjects given clemastine fumarate the ability to inhibit histamine flares correlated well with plasma concentation.
Clemastine fumarate is rapidly and almost completely absorbed from the GI tract. Peak plasma concentrations of the drug are attained within 2-5 hours after a single oral dose. Following oral administration of clemastine fumarate, the antihistaminic effect of the drug (as measured by suppression of the wheal response induced by intradermal injection of histamine) is maximal within 5-7 hours and persists for 10-12 and, in some individuals, up to 24 hours.
Distribution of clemastine into human body fluids and tissues has not been fully characterized, but the drug has been shown to distribute into milk. Following oral administration of 2.68 mg of clemastine fumarate daily for 3 days in one nursing woman, a milk clemastine concentration of about 5-10 ug/ml occurred 20 hours after the last dose of the drug and was about 25-50% of the stimultaneous maternal plasma drug concentration; clemastine was undetectable in milk 6 days after discontuance of the drug.
Clemastine and its metabolites are eliminated principally in urine.

Metabolism Metabolites

The exact metabolic fate of clemastine is not clearly established, but the drug appears to be extensively metabolized. Clemastine and its metabolites are eliminated principally in urine.
Time to peak concentration: 2-4 h

Wikipedia

Clemastine fumarate

Drug Warnings

Drugs contraindicated during lactation include ... clemastine.
There are no adequate and controlled studies to date using clemastine fumarate alone or in fixed combination with phenylpropanolamine in pregnant women, and the drug should be used during pregnancy only when clearly needed.
Because of the potential for serious adverse reactions to clemastine in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
Drugs that have been associated with Significant Effects on some Nursing Infants and should be given to Nursing Mothers with Caution: Clemastine: Drowsiness, irritability, refusal to feed, high-pitched cry, neck stiffness (1 case). /from Table 5/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Analytic Laboratory Methods

Clemastine is determined by liquid chromatography equipped with a 220 nm dectector. The flow rate is about 4 ml/min.
High-performance liquid chromatographic determination of clemastine hydrogen fumarate in pharmaceuticals.
Derivative spectrophotometric determination of clemastine fumarate in pharmaceutical preparations.

Dates

Modify: 2023-09-12
1: Green AJ, Gelfand JM, Cree BA, Bevan C, Boscardin WJ, Mei F, Inman J, Arnow S,

Devereux M, Abounasr A, Nobuta H, Zhu A, Friessen M, Gerona R, von Büdingen HC,

Henry RG, Hauser SL, Chan JR. Clemastine fumarate as a remyelinating therapy for

multiple sclerosis (ReBUILD): a randomised, controlled, double-blind, crossover

trial. Lancet. 2017 Dec 2;390(10111):2481-2489. doi:

10.1016/S0140-6736(17)32346-2. Epub 2017 Oct 10. PubMed PMID: 29029896.





2: Cohen JA, Tesar PJ. Clemastine fumarate for promotion of optic nerve

remyelination. Lancet. 2017 Dec 2;390(10111):2421-2422. doi:

10.1016/S0140-6736(17)32639-9. Epub 2017 Oct 10. PubMed PMID: 29029894.





3: Turner RB, Sperber SJ, Sorrentino JV, O/'Connor RR, Rogers J, Batouli AR,

Gwaltney JM Jr. Effectiveness of clemastine fumarate for treatment of rhinorrhea

and sneezing associated with the common cold. Clin Infect Dis. 1997

Oct;25(4):824-30. PubMed PMID: 9356796.





4: Gwaltney JM Jr, Park J, Paul RA, Edelman DA, O/'Connor RR, Turner RB.

Randomized controlled trial of clemastine fumarate for treatment of experimental

rhinovirus colds. Clin Infect Dis. 1996 Apr;22(4):656-62. PubMed PMID: 8729205.





5: Sipinen SA, Kulvik M, Leiniö M, Viljanen A, Lindholm H. Neuropsychologic and

cardiovascular effects of clemastine fumarate under pressure. Undersea Hyperb

Med. 1995 Dec;22(4):401-6. PubMed PMID: 8574128.





6: Miller WH Jr, Scott DW. Clemastine fumarate as an antipruritic agent in

pruritic cats: results of an open clinical trial. Can Vet J. 1994

Aug;35(8):502-4. PubMed PMID: 7954223; PubMed Central PMCID: PMC1686718.





7: Bedair MM, Korany MA, Issa AS. Derivative spectrophotometric determination of

clemastine fumarate in pharmaceutical preparations. Analyst. 1988

Jul;113(7):1137-8. PubMed PMID: 3223589.





8: Jolliffe DS, Sim-Davis D, Templeton JS. A placebo-controlled comparative study

of sustained-release brompheniramine maleate against clemastine fumarate in the

treatment of chronic urticaria. Curr Med Res Opin. 1985;9(6):394-9. PubMed PMID:

3886304.





9: Okuda M. Clinical investigation of ketotifen in perennial allergic rhinitis: a

double-blind comparative study of ketotifen and clemastine fumarate. Rhinology.

1984 Sep;22(3):171-82. PubMed PMID: 6390659.





10: Dockhorn RJ, Oggel JD. Clemastine fumarate for symptomatic relief of allergic

rhinitis. Mo Med. 1982 Nov;79(11):748-50. PubMed PMID: 7177096.

Explore Compound Types